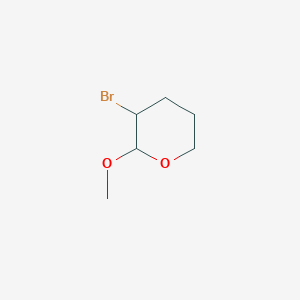

3-Bromo-2-methoxytetrahydro-2h-pyran

Description

3-Bromo-2-methoxytetrahydro-2H-pyran is a chemical compound with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol . It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. The presence of a bromine atom and a methoxy group in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions .

Properties

CAS No. |

5324-21-0 |

|---|---|

Molecular Formula |

C6H11BrO2 |

Molecular Weight |

195.05 g/mol |

IUPAC Name |

3-bromo-2-methoxyoxane |

InChI |

InChI=1S/C6H11BrO2/c1-8-6-5(7)3-2-4-9-6/h5-6H,2-4H2,1H3 |

InChI Key |

KDNZVQWZDAOKBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(CCCO1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxytetrahydro-2H-pyran can be achieved through several methods. One common approach involves the bromination of 2-methoxytetrahydropyran using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 3-position of the tetrahydropyran ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in 3-Bromo-2-methoxytetrahydro-2H-pyran acts as a good leaving group, facilitating nucleophilic substitution. The methoxy group enhances reactivity by stabilizing intermediate carbocations through electron donation.

-

Mechanism : The bromine substitutes with nucleophiles (e.g., amines, thiols) under basic or acidic conditions. The methoxy group’s position (adjacent to the bromine) further directs the attack, favoring regioselective outcomes.

-

Conditions : Reactions typically proceed in polar aprotic solvents (e.g., DMF) or under protic conditions (e.g., methanol) with bases like sodium methoxide .

-

Products : Substitution yields derivatives such as amino- or thioether-containing tetrahydropyrans, useful in medicinal chemistry.

Elimination Reactions

Dehydrohalogenation occurs under basic conditions, eliminating HBr to form dihydro-pyran derivatives.

-

Mechanism : Bases like sodium hydroxide abstract a β-hydrogen, leading to the formation of a double bond and expulsion of Br⁻ .

-

Conditions : Reactions are carried out in aqueous or alcoholic solutions, often at elevated temperatures .

-

Products : Elimination yields 3-chloro-2-methoxy-5,6-dihydro-2H-pyran or similar dihydro-pyrans, which are precursors to cyclic ethers .

Ring-Forming Reactions

Reactions with alkali or other bases can lead to cyclization, forming cyclopropane, cyclopentane, or furan derivatives.

-

Mechanism : The bromine’s departure triggers rearrangement, with the methoxy group participating in stabilizing transition states. For example, Feist’s acid (a cyclopropane derivative) may form under specific conditions .

-

Conditions : Varying alkali strength and reaction temperatures influence product distribution. Sodium hydroxide typically induces decarboxylation if carboxylic acid groups are present .

-

Products : Cyclopropane acids, furans, or acyclic compounds depending on structural constraints .

Reaction Mechanisms and Influencing Factors

The methoxy group’s electron-donating effect and the bromine’s electrophilicity synergistically drive reactivity. Key factors include:

-

Steric Effects : The tetrahydropyran ring’s conformation influences substitution vs. elimination pathways.

-

Base Strength : Stronger bases favor elimination, while milder conditions promote substitution .

-

Solvent : Polar aprotic solvents stabilize transition states in substitution, while protic solvents aid elimination .

Comparison of Reaction Types

Research Findings

-

Regioselectivity : Bromination occurs preferentially at the 3-position due to steric and electronic factors .

-

Biological Relevance : While direct biological activity is unconfirmed, analogs with similar structures show potential as enzyme inhibitors or receptor modulators.

-

Industrial Applications : The compound serves as a versatile intermediate in organic synthesis, enabling access to complex cyclic ethers and derivatives .

This compound’s reactivity highlights the interplay between leaving-group ability and substituent effects, making it a valuable tool in both academic and applied chemistry.

Scientific Research Applications

3-Bromo-2-methoxytetrahydro-2H-pyran is a chemical compound featuring a bromine atom and a methoxy group attached to a tetrahydropyran ring. It has a molecular formula of and a molecular weight of approximately 179.06 g/mol. The compound's structure gives it potential applications in organic synthesis and medicinal chemistry due to the reactivity of the bromine atom and the ether functionality of the methoxy group.

Potential Applications

This compound has potential applications in various fields:

- Organic Synthesis : The bromine atom's reactivity makes it a valuable intermediate in synthesizing other organic compounds.

- Medicinal Chemistry : Preliminary studies suggest potential biological activity, particularly in interactions with biological targets. Compounds with similar structures have shown potential. Further research is required to understand its precise biological mechanisms and potential therapeutic applications. Interaction studies involving this compound focus on its reactivity with biological macromolecules like proteins and nucleic acids. These studies are crucial for understanding how this compound might function within biological systems and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxytetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules . The compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins or enzymes . Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-2-hydroxytetrahydro-2H-pyran: Similar structure but with a hydroxyl group instead of a methoxy group.

3-Bromo-2-methoxytetrahydrofuran: Similar structure but with a furan ring instead of a pyran ring.

Uniqueness

3-Bromo-2-methoxytetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methoxy group allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .

Biological Activity

3-Bromo-2-methoxytetrahydro-2H-pyran is a compound that has garnered attention due to its potential biological activities. This article synthesizes various research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound (C₆H₁₁BrO₂) is characterized by its unique molecular structure, which includes a bromine atom and a methoxy group attached to a tetrahydropyran ring. Its molecular weight is approximately 189.06 g/mol, and it exhibits specific physical properties that influence its biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, particularly in relation to its interactions with enzymes and potential antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound have shown activity against various bacterial strains. For example, a study conducted on related tetrahydropyran derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that the bromine substitution might enhance this activity .

Case Studies

-

Antibacterial Activity : A study assessed the antibacterial efficacy of several tetrahydropyran derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined using standard disc diffusion methods. The results indicated that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli.

This data suggests that the compound could be further explored for its potential as an antimicrobial agent .

Compound MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus This compound 64 Escherichia coli - Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was tested for its inhibitory effects on various enzymes, revealing a moderate inhibition profile which suggests potential applications in metabolic modulation .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

- Mechanism of Action : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.